molecular formula C28H29N3O6 B10918017 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-nitrobenzyl)-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-nitrobenzyl)-1H-pyrazole

Cat. No.: B10918017
M. Wt: 503.5 g/mol
InChI Key: NQZHYZBGCUMVBA-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-nitrobenzyl)-1H-pyrazole is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with multiple functional groups, including dimethoxyphenyl, ethyl, and nitrobenzyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-nitrobenzyl)-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the substituent groups through various chemical reactions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and nitrobenzyl halides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-nitrobenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-nitrobenzyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-nitrobenzyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with various substituent groups, such as:

  • 3,5-bis(4-methoxyphenyl)-4-ethyl-1-(3-nitrobenzyl)-1H-pyrazole
  • 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole

Uniqueness

The uniqueness of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-nitrobenzyl)-1H-pyrazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H29N3O6

Molecular Weight

503.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[(3-nitrophenyl)methyl]pyrazole

InChI

InChI=1S/C28H29N3O6/c1-6-22-27(19-10-12-23(34-2)25(15-19)36-4)29-30(17-18-8-7-9-21(14-18)31(32)33)28(22)20-11-13-24(35-3)26(16-20)37-5/h7-16H,6,17H2,1-5H3

InChI Key

NQZHYZBGCUMVBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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